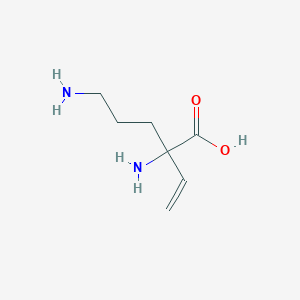![molecular formula C16H13N3O3S2 B14317215 N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide CAS No. 110226-93-2](/img/structure/B14317215.png)
N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethylsulfanyl group at the 2-position and a nitro group at the 3-position of the benzamide moiety
Métodos De Preparación
The synthesis of N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the benzothiazole intermediate with ethylthiol in the presence of a base.
Nitration: The nitro group can be introduced by nitrating the benzamide moiety using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained.
Análisis De Reacciones Químicas
N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the available positions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Research has indicated that benzothiazole derivatives, including this compound, may have anticancer properties and could be used in the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interacting with DNA: The compound may bind to DNA and interfere with its replication and transcription, leading to cell death.
Generating Reactive Oxygen Species (ROS): It can induce the production of ROS, which can cause oxidative damage to cellular components.
Comparación Con Compuestos Similares
N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide can be compared with other similar compounds, such as:
N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-N4,N6-diphenyl-1,3,5-triazine-2,4,6-triamine: This compound has a similar benzothiazole core but with different substituents, leading to different biological activities and applications.
N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide: This compound also contains the ethylsulfanyl group but has a different benzamide moiety, resulting in unique properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
110226-93-2 |
|---|---|
Fórmula molecular |
C16H13N3O3S2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C16H13N3O3S2/c1-2-23-16-18-13-7-6-11(9-14(13)24-16)17-15(20)10-4-3-5-12(8-10)19(21)22/h3-9H,2H2,1H3,(H,17,20) |
Clave InChI |
KXRBKPGAXMWHCP-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
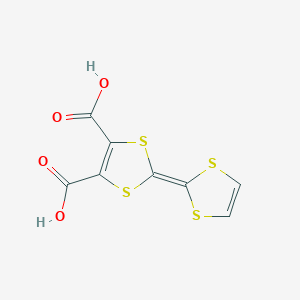
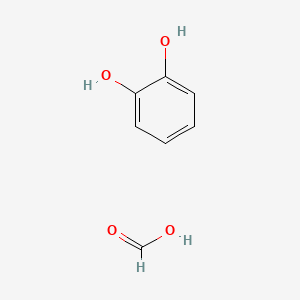
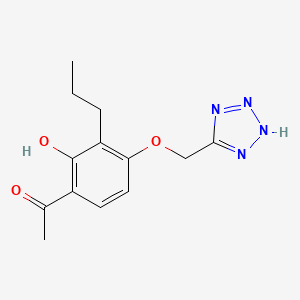

![2-[(tert-Butoxycarbonyl)amino]pent-2-enoic acid](/img/structure/B14317208.png)
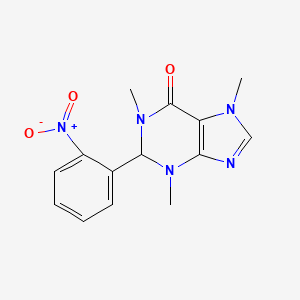
![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
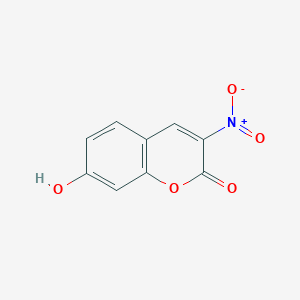
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)

